2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
Description
2-[(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via a hydrazone bridge to a 1,3-benzodioxolyl group. The benzothiazole moiety (C₇H₅NS) is a bicyclic aromatic system with sulfur and nitrogen atoms, while the 1,3-benzodioxolyl group (C₇H₅O₂) introduces an oxygen-rich aromatic fragment. This compound is synthesized through a condensation reaction between a benzothiazol-2-ylhydrazine derivative and a 1,3-benzodioxol-5-carbaldehyde, analogous to methods described for hydrazone formation in related systems . Structural validation of such compounds often employs single-crystal X-ray diffraction (SC-XRD), supported by software like SHELX and ORTEP , ensuring precise determination of molecular geometry .
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c1-2-4-14-11(3-1)17-15(21-14)18-16-8-10-5-6-12-13(7-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXFZKHQJJCJDJ-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430043 | |
| Record name | NSC35583 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3790-06-5 | |
| Record name | NSC35583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC35583 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-hydrazinyl-1,3-benzothiazole under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The hydrazone moiety may enhance these effects by acting as a chelator for metal ions, which can be crucial in targeting cancer cells.
Antimicrobial Properties
The benzodioxole structure is known for its antimicrobial activity. Compounds containing this moiety have been tested against a range of bacteria and fungi, showing significant inhibitory effects . The potential of 2-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole as an antimicrobial agent is an area of active investigation.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures can exert neuroprotective effects, potentially through antioxidant mechanisms. These properties make them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Supramolecular Chemistry
The compound's ability to form supramolecular structures through π–π stacking and hydrogen bonding interactions allows for its use in material science. It can be incorporated into polymer matrices to enhance mechanical properties or as a functional additive in coatings .
Sensors and Electronics
Due to its electronic properties, 2-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole may find applications in the development of organic semiconductors or sensors. Its ability to interact with light could be harnessed for photonic applications .
Photodegradation Studies
The environmental stability of this compound makes it suitable for studies on photodegradation processes. Understanding how such compounds degrade under UV light can inform their safety profiles when released into the environment .
Bioremediation Potential
Given its biological activity, there is potential for this compound in bioremediation efforts, particularly in the degradation of pollutants or as an agent to stimulate microbial activity in contaminated environments .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole with structurally related compounds from the literature:
*Molecular weights estimated based on structural formulas.
Key Observations:
Structural Motifs :
- The target compound shares the 1,3-benzodioxolyl group with compounds in , which is often associated with enhanced bioavailability and binding affinity in medicinal chemistry.
- The hydrazone bridge (N=N) is common in and critical for forming Schiff bases, which are pivotal in coordination chemistry and enzyme inhibition .
Synthetic Routes: Hydrazone formation via condensation reactions (e.g., hydrazine + aldehyde/ketone) is a universal strategy, as seen in the target compound , and . More complex derivatives (e.g., ) require multi-step syntheses, including piperazine coupling and propenone formation.
Analytical Techniques :
- SC-XRD is the gold standard for confirming hydrazone geometry and ring puckering (e.g., ), while spectroscopy (NMR, IR) is widely used for functional group identification .
Molecular Complexity :
- The target compound (MW 296.33) is less bulky than (MW ~475.54) but more complex than simple benzimidazole derivatives , highlighting a balance between synthetic feasibility and structural diversity.
Biological Activity
The compound 2-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole is a derivative of benzothiazole and hydrazine, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, including antibacterial, antifungal, and anticancer effects.
Structural Characteristics
The molecular structure of the compound features a benzothiazole core linked to a hydrazine moiety and a benzodioxole group. This unique arrangement contributes to its biological activity, as the presence of these functional groups is often associated with various pharmacological effects.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Molecular Formula | C17H14N4O3S |
| Molecular Weight | 342.38 g/mol |
| Key Functional Groups | Benzothiazole, Benzodioxole, Hydrazine |
Antibacterial and Antifungal Activity
Research indicates that derivatives of benzothiazoles exhibit significant antibacterial and antifungal properties. For instance, compounds containing the benzothiazole framework have been shown to inhibit the growth of various bacterial strains and fungi. The incorporation of the hydrazine component may enhance these effects due to its ability to interact with microbial enzymes.
- Case Study : A study reported that similar benzothiazole derivatives demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans in vitro. The observed MIC values were around 50 μg/mL for effective compounds .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings : A recent investigation into related compounds revealed that they could inhibit the interaction between amyloid beta peptide and its binding partners, which is implicated in Alzheimer's disease. This suggests that similar mechanisms may be at play for the compound under consideration . Additionally, derivatives were evaluated for their antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast) and SK-Hep-1 (liver), with some exhibiting IC50 values in the low micromolar range .
The biological activity of 2-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Q. How to resolve inconsistencies in reported biological targets (e.g., kinase vs. DNA binding)?
- Methodological Answer :
- Target Deconvolution : Use thermal shift assays to identify protein targets (ΔT >2°C indicates binding).
- Competitive Assays : Co-incubate with known kinase inhibitors (e.g., staurosporine) to assess specificity.
- Computational Modeling : Perform molecular dynamics simulations (100 ns) to compare binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
